molecular formula C25H38O3 B1618265 Testosterone Caproate CAS No. 10312-45-5

Testosterone Caproate

Cat. No.: B1618265
CAS No.: 10312-45-5
M. Wt: 386.6 g/mol
InChI Key: WIGTZVOQGIFMAV-BKWLFHPQSA-N
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Description

Testosterone Caproate, also known as testosterone hexanoate, is an androgen and anabolic steroid. It is a testosterone ester that was once marketed but is no longer available. It was previously included in formulations such as Omnadren 250, alongside other testosterone esters like testosterone isocaproate, testosterone phenylpropionate, and testosterone propionate .

Mechanism of Action

Target of Action

Testosterone Caproate, also known as Testosterone Hexanoate, is an androgen and anabolic steroid . Its primary targets are the androgen receptors present in various tissues, including muscle, bone, and the central nervous system . These receptors play a crucial role in male sexual development, masculinization, and fertility .

Mode of Action

This compound interacts with its targets by binding to the androgen receptors, either directly or as Dihydrotestosterone (DHT) . This binding leads to the regulation of gene transcription, which in turn influences various physiological processes .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the canonical androgen production pathway, which is essential for normal masculinization and testis function . The compound is also involved in the regulation of glucose and lipid metabolism in various tissues, including the liver, muscle, and adipose tissues .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is typically administered via intramuscular injection . The compound is metabolized mainly in the liver, and its elimination half-life is approximately 2-4 hours . The bioavailability of this compound is influenced by factors such as the route of administration and first-pass metabolism .

Result of Action

The action of this compound at the molecular and cellular level results in several effects. It promotes muscle and bone development , and it is necessary for fetal male sexual differentiation, pubertal development, the maintenance of adult secondary sex characteristics, and spermatogenesis . Furthermore, it modulates cardiac contraction and calcium homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a high-fat diet can affect the levels of testosterone and its impact on the body . Additionally, factors such as age and the presence of certain health conditions (e.g., obesity, metabolic syndrome, type 2 diabetes) can influence the levels and action of testosterone .

Biochemical Analysis

Biochemical Properties

Testosterone Caproate interacts with various enzymes, proteins, and other biomolecules. It is metabolized mainly in the liver, undergoing reduction and conjugation . The compound is known to interact with the androgen receptor, which is a nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone .

Cellular Effects

This compound has various effects on different types of cells. In prostate smooth muscle cells, testosterone can induce a rapid activation of ERK1/2 and Akt . This activation leads to an increase in cell proliferation . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the androgen receptor. The binding of this compound to the androgen receptor can lead to changes in gene expression . This interaction can also result in the activation or inhibition of enzymes, further influencing the biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, short-term high-dose testosterone treatment can increase hematocrit and whole-blood viscosity . These effects diminish after long-term treatment, suggesting the presence of adaptive mechanisms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized mainly in the liver, undergoing reduction and conjugation . The metabolic pathways of this compound involve interactions with various enzymes and cofactors .

Transport and Distribution

This compound is distributed within cells and tissues primarily through the bloodstream. It is transported via intramuscular injection . The compound’s distribution within the body is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

It is known that the androgen receptor, which this compound binds to, is located in the cytoplasm and moves to the nucleus upon binding with an androgen .

Preparation Methods

Synthetic Routes and Reaction Conditions: Testosterone Caproate is synthesized through the esterification of testosterone with caproic acid (hexanoic acid). The reaction typically involves the use of an acid catalyst and proceeds under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

Testosterone+Caproic AcidTestosterone Caproate+Water\text{Testosterone} + \text{Caproic Acid} \rightarrow \text{this compound} + \text{Water} Testosterone+Caproic Acid→Testosterone Caproate+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Testosterone Caproate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 17-ketotestosterone or hexanoic acid.

    Reduction: Formation of testosterone and hexanol.

    Substitution: Formation of hydroxytestosterone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • Testosterone Enanthate: Longer half-life compared to caproate.
  • Testosterone Cypionate: Similar to enanthate but with a slightly longer half-life.
  • Testosterone Propionate: Shorter half-life, requiring more frequent administration.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O3/c1-4-5-6-7-23(27)28-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,2)21(19)13-15-25(20,22)3/h16,19-22H,4-15H2,1-3H3/t19-,20-,21-,22-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGTZVOQGIFMAV-BKWLFHPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908205
Record name 3-Oxoandrost-4-en-17-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10312-45-5
Record name Testosterone caproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10312-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testosterone caproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxoandrost-4-en-17-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17β-hydroxyandrost-4-en-3-one hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TESTOSTERONE CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CC0L7J83H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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